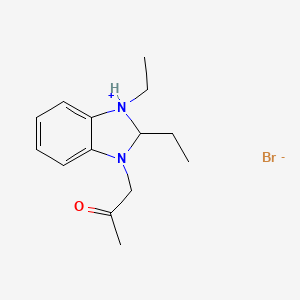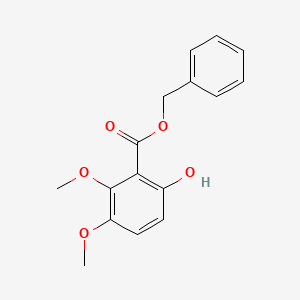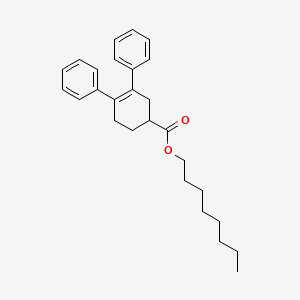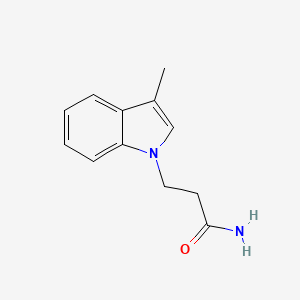
3-(3-Methyl-1H-indol-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-1-propanamide, 3-methyl- is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 1H-Indole-1-propanamide, 3-methyl- involves several synthetic routes. One common method is the reaction of indole derivatives with appropriate reagents under specific conditions. For instance, the reaction of indole with methyl iodide in the presence of a base can yield methylated indole derivatives . Industrial production methods often involve optimizing these reactions to achieve high yields and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, plays a crucial role in the efficiency of the synthesis .
Analyse Chemischer Reaktionen
1H-Indole-1-propanamide, 3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, methylation reactions using methyl iodide can yield N-methylated indole derivatives .
Wissenschaftliche Forschungsanwendungen
1H-Indole-1-propanamide, 3-methyl- has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-Indole-1-propanamide, 3-methyl- involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can interact with nuclear receptors, affecting gene expression and cellular responses . The exact pathways and targets depend on the specific biological context and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
1H-Indole-1-propanamide, 3-methyl- can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Known for its anticancer properties.
N-Methyl-1H-indole-3-propanamide: A closely related compound with similar structural features.
The uniqueness of 1H-Indole-1-propanamide, 3-methyl- lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Eigenschaften
CAS-Nummer |
63642-39-7 |
|---|---|
Molekularformel |
C12H14N2O |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
3-(3-methylindol-1-yl)propanamide |
InChI |
InChI=1S/C12H14N2O/c1-9-8-14(7-6-12(13)15)11-5-3-2-4-10(9)11/h2-5,8H,6-7H2,1H3,(H2,13,15) |
InChI-Schlüssel |
AJUCAROTCPQVMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C2=CC=CC=C12)CCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


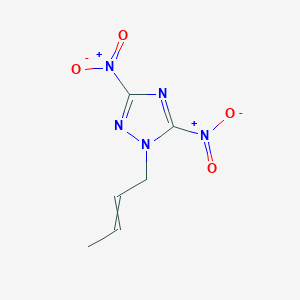
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-D-alanine](/img/structure/B14515960.png)


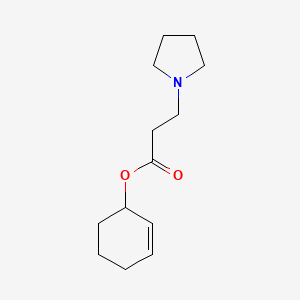
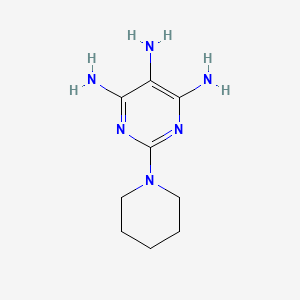
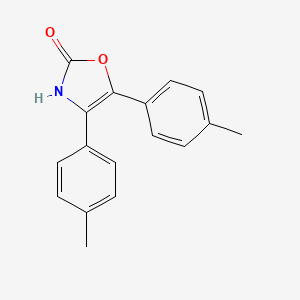
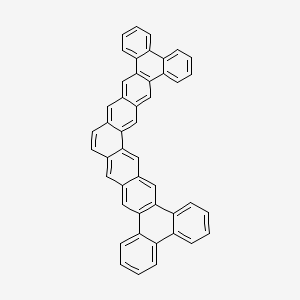
![5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B14516017.png)
